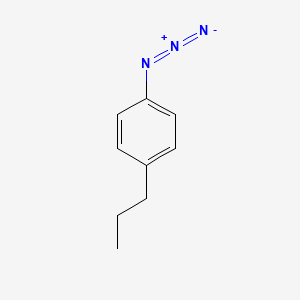

1-Azido-4-propylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Azido-4-propylbenzene is a chemical compound that belongs to the class of organic azides . It is closely related to 1-Azido-4-isopropylbenzene .

Synthesis Analysis

The synthesis of azido-containing compounds like this compound can be achieved through various methods. One common method involves the reaction of alcohols with sodium azide in DMSO, in the presence of triphenylphosphine, iodine, and imidazole . Another approach involves the use of phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), which enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .Molecular Structure Analysis

The molecular structure of this compound is similar to that of 1-Azido-4-isopropylbenzene. The latter has a molecular formula of C9H11N3, an average mass of 161.204 Da, and a monoisotopic mass of 161.095291 Da .Chemical Reactions Analysis

Organic azides like this compound can undergo various reactions under different conditions. These include intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . They can also participate in one-pot domino reactions, nucleophilic additions, cycloaddition reactions, and C-H amination .Scientific Research Applications

Synthesis of New Compounds and Corrosion Inhibition

1-Azido-4-propylbenzene and similar azido-substituted benzene derivatives have been utilized in the synthesis of new compounds. For instance, 1,4-disubstituted 1,2,3-triazoles were synthesized using azidomethylbenzenes, including derivatives similar to this compound. These compounds demonstrated potential as corrosion inhibitors, which is significant in the field of material science and engineering (Negrón-Silva et al., 2013).

Photochemical Reactions and Heterocycle Formation

Research on the photoreaction of azido-substituted benzenes, including structures akin to this compound, has led to the discovery of novel heterocycle formations. These findings contribute to our understanding of chemical reaction mechanisms and the development of new synthetic methods (Christl et al., 2005).

Exploration of Molecular Reactivity and Stability

Studies have explored the intrinsic molecular reactivity and thermal stability of aryl azides, including compounds structurally similar to this compound. Such research is crucial in understanding the stability and safety aspects of these compounds, which is important in their handling and application in various chemical processes (Cardillo et al., 2008).

Oxidation Studies

Research on the oxidation of n-propylbenzene, which is structurally related to this compound, provides insights into the oxidation mechanisms of similar compounds. This is relevant in fields like combustion science and environmental chemistry (Dagaut et al., 2002).

Synthesis of Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives using azides, including those structurally similar to this compound, has been reported. Such syntheses contribute to the development of new pharmaceuticals and materials (Taia et al., 2021).

Safety and Hazards

Future Directions

Azides, including 1-Azido-4-propylbenzene, have been used in the synthesis of various heterocycles . They have also been used in the synthesis of azido-functionalized nucleosides linked to controlled pore glass, which are suitable starting materials for oligonucleotide synthesis . These applications suggest potential future directions for the use of this compound in chemical synthesis and research.

Mechanism of Action

Target of Action

1-Azido-4-propylbenzene is an organic compound with the chemical formula C10H13N3. It is a member of the azide family, which is known for its explosive properties

Mode of Action

The mode of action of this compound involves its interaction with alkynes in a [3+2] cycloaddition . This reaction, known as the Huisgen cycloaddition, results in the formation of a five-membered heterocyclic compound . The azide group in this compound acts as a nucleophile, attacking the electrophilic alkyne to form a triazole ring .

Biochemical Pathways

Click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .

Pharmacokinetics

, which suggests that it may have good bioavailability and low toxicity.

Result of Action

The result of the action of this compound is the formation of a five-membered heterocyclic compound through a [3+2] cycloaddition with alkynes . This reaction is highly specific and occurs rapidly in biological environments . The resulting compound can have various applications in medical, environmental, and industrial fields.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the [3+2] cycloaddition can be affected by the presence of a catalyst, the temperature, and the pH of the environment . .

properties

IUPAC Name |

1-azido-4-propylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-3-8-4-6-9(7-5-8)11-12-10/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIZLMGNORMOGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)

![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)

![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)

![N-(4-acetylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404116.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)